4'-Methyl-2,2'-bipyridine-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 4,4'-bipyridine-2-carboxylic acid, a closely related compound, involves starting from 4,4'-bipyridine. Its reactions with transition metals such as zinc and manganese have been studied to establish the coordination characteristics of the product and of synthetic intermediates like 2-methyl-4,4'-bipyridine (Chen et al., 2006). Another approach involves the acid-directed in situ oxidation and decarboxylation of 4,4′,6,6′-tetramethyl-2,2′-bipyridine to synthesize derivatives (Kelly et al., 2013).
Molecular Structure Analysis
The molecular structure of 4,4'-bipyridine derivatives has been elucidated using single-crystal X-ray diffraction. The coordination chemistry reveals the ability of these ligands to form metal-containing building blocks, crucial for the assembly of mixed-metal framework materials. For instance, the mixed-metal coordination polymer Cu(PPCA)(2)HgI(2) showcases the structural potential of these ligands (Chen et al., 2006).
Chemical Reactions and Properties
Reactions with transition metals highlight the coordination capabilities of 4'-Methyl-2,2'-bipyridine-4-carboxylic acid derivatives. These compounds are instrumental in forming coordination polymers and frameworks with various metals, demonstrating a wide range of chemical reactivity and versatility in synthesis (Ellsworth et al., 2008).
Scientific Research Applications
Synthesis of Organic-Soluble Lanthanide Complexes : It is utilized in creating new organic-soluble lanthanide complexes involving Eu(III), Tb(III), Sm(III), and Dy(III) (Krinochkin et al., 2019).
Ruthenium(II) Complex Synthesis : It's involved in synthesizing ruthenium(II) complexes containing 2,2′-bipyridine-4,4′-disulphonic and -5-sulphonic acids (Anderson et al., 1985).
Development of CORM-Peptide Nucleic Acid Bioconjugates : This acid serves as a building block in developing CORM-peptide nucleic acid bioconjugates for biosensing and biomedical applications (Bischof et al., 2013).
Photoinitiated Electron or Energy Transfer Studies : It's used in peptide assemblies to study photoinitiated electron or energy transfer (McCafferty et al., 1995).
Photoreduction of Water : This compound acts as a sensitizer for photoreduction of water in sacrificial cycles with ruthenium complexes (Launikonis et al., 1986).
Inhibition of Prolyl Hydroxylase : It is identified as a novel inhibitor of prolyl hydroxylase, with an IC50 of 0.19 microM, highlighting its potential in biochemical applications (Hales & Beattie, 1993).
Complexation of Lanthanide(III) Cations : The synthesized 5′-methyl-2,2′-bipyridine-6-carboxylic acid variant is useful for lanthanide(III) cations complexation (Charbonnière et al., 2001).
Electrochemiluminescence Immunoassays : It is employed as a label in electrochemiluminescence immunoassays, enhancing detection limits (Yu et al., 2016).
Chromophore-Donor-Acceptor Assembly : The acid-functionalized tris-heteroleptic chromophore-donor-acceptor assembly synthesized with this acid is used in various scientific research applications (Maxwell et al., 2000).
Solar Light Harvesting : Trinuclear ruthenium complexes with 2,2′-bipyridine-4,4′-dicarboxylic acid are promising for solar light harvesting, showing high photon-to-current conversion efficiencies (Nazeeruddin et al., 1990).
properties
IUPAC Name |
2-(4-methylpyridin-2-yl)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-8-2-4-13-10(6-8)11-7-9(12(15)16)3-5-14-11/h2-7H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJWPWXRHHUDRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456201 | |
Record name | 4'-METHYL-2,2'-BIPYRIDINE-4-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methyl-2,2'-bipyridine-4-carboxylic acid | |
CAS RN |
103946-54-9 | |
Record name | 4′-Methyl[2,2′-bipyridine]-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103946-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-METHYL-2,2'-BIPYRIDINE-4-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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